4-(Pyridin-3-ylsulfonyl)morpholine
Overview
Description
4-(Pyridin-3-ylsulfonyl)morpholine is a crystalline solid that is soluble in water and organic solvents such as ethanol and methanol. It has a molecular weight of 228.266 and a molecular formula of C9H12N2O3S .
Synthesis Analysis
This compound can be synthesized by reacting 3-sulfonylpyridine with morpholine in the presence of a base such as sodium hydride or potassium carbonate and an organic solvent such as N,N-dimethylformamide or dimethyl sulfoxide . The reaction takes place at elevated temperatures and under an inert atmosphere .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Pyridin-3-ylsulfonyl)morpholine are not available, it’s worth noting that morpholine derivatives are widely used in various chemical reactions .Physical And Chemical Properties Analysis
4-(Pyridin-3-ylsulfonyl)morpholine has a melting point of 120 °C and a boiling point of 404.0±55.0 °C . It has a density of 1.35g/cm3 .Scientific Research Applications
Wound Healing
- Scientific Field : Biomedicine
- Application Summary : This compound has been used in the fabrication of quercetin-functionalized morpholine and pyridine motifs-laden silk fibroin nanofibers for effective wound healing .
- Methods of Application : The novel multifunctional quercetin with morpholine and pyridine functional motifs (QFM) is embedded in silk fibroin (SF)-spun fibers (SF-QFM) for preclinical skin repair therapies . The QFM-controlled release is mainly driven by diffusion and follows Fickian’s law .
- Results : Significant QFM release (40%) occurred within the first 6 h, with a total release of 79% at the end of 72 h, which is considered beneficial in effectively reducing bacterial load and helping expedite the healing process .
Synthesis of Morpholino Nucleosides
- Scientific Field : Organic Chemistry
- Application Summary : The compound has been used in the synthesis of morpholino nucleosides starting from enantiopure glycidol .
- Methods of Application : The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .
- Results : Using readily available building blocks, this strategy allows access to diversified optically pure morpholino monomers in good yields and anomeric ratios .
Room Temperature Phosphorescence
- Scientific Field : Material Science
- Application Summary : Morpholine, a non-conjugated heterocycle, is embedded into π system to construct single-component organic room temperature phosphorescence (RTP) luminogens .
- Methods of Application : The effect of morpholine on intermolecular interaction, crystal packing modes, and RTP performance is investigated systematically .
- Results : The study is still ongoing and the results are not yet published .
Synthesis of Biologically Active Molecules
- Scientific Field : Biochemistry
- Application Summary : The morpholine motif is frequently found in biologically active molecules and pharmaceuticals .
- Methods of Application : The synthesis of morpholines is often performed from 1,2-amino alcohols and their derivatives, which are the most common starting materials . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
- Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
Preclinical Drug Metabolism Studies
- Scientific Field : Pharmacology
- Application Summary : Morpholine-containing compounds are used in preclinical in vitro and in vivo drug metabolism studies .
- Methods of Application : For example, 14 C-labeled morpholine was synthesized for use in these studies .
- Results : The results of these studies are typically used to inform the design of new drugs and to predict their metabolism in the body .
Synthesis of Heterocyclic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Morpholine is used in the synthesis of a new heterocyclic system .
- Methods of Application : A new morpholine-containing heterocyclic system was synthesized in moderate yield from simple cis-amino alcohols of the sulfolane family using DMAD .
- Results : trans-Amino alcohols gave only open-chain products in this case .
Room Temperature Phosphorescence
- Scientific Field : Material Science
- Application Summary : Morpholine, a non-conjugated heterocycle, is embedded into π system to construct single-component organic room temperature phosphorescence (RTP) luminogens .
- Methods of Application : The effect of morpholine on intermolecular interaction, crystal packing modes, and RTP performance is investigated systematically .
- Results : The experimental and theoretical calculation results illustrate the versatility of morpholine in promoting the n-π* transition and intensifying the intermolecular interactions, which not only enhances the generation of triplet excitons, but also suppresses the nonradiative decay of triplet excitons .
UV Curing
- Scientific Field : Polymer Chemistry
- Application Summary : Acryloyl Morpholine (ACMO) is a reactive monomer capable of undergoing free radical polymerization . It is useful as a reactive diluent in UV-curable formulations .
- Methods of Application : The performance of ACMO in UV-curable systems is investigated, with the goal of gaining insight into its reactivity, suggesting possible applications, and identifying areas for further study .
- Results : ACMO, like VP and most other monofunctional diluents, is a low-viscosity, low-volatility liquid. As homopolymers, both ACMO and VP form hard, water-soluble polymers .
Synthesis of Biologically Active Compounds
- Scientific Field : Biochemistry
- Application Summary : 2,6-substituted morpholines are widely embedded in compounds with a range of biological activities .
- Methods of Application : This class of heterocycles has found wide application in peptide synthesis , and has been used as HIV protease inhibitors , antimicrobial agents , or therapeutics in obesity and diabetes , tumors , and sexual dysfunction .
- Results : The results of these studies are typically used to inform the design of new drugs and to predict their metabolism in the body .
Safety And Hazards
properties
IUPAC Name |
4-pyridin-3-ylsulfonylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-15(13,9-2-1-3-10-8-9)11-4-6-14-7-5-11/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBGTJZHRACDCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401472 | |
Record name | 4-(Pyridin-3-ylsulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-ylsulfonyl)morpholine | |
CAS RN |
26103-48-0 | |
Record name | 4-(Pyridin-3-ylsulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(MORPHOLINOSULFONYL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.